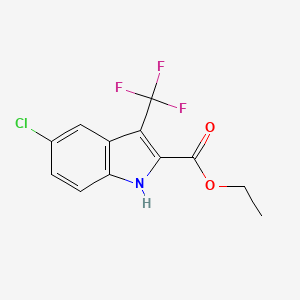

Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate

Beschreibung

Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate (molecular formula: C₁₂H₉ClF₃NO₂, molecular weight: 291.66 g/mol) is a halogenated indole derivative with a trifluoromethyl (-CF₃) substituent at position 3 and a chlorine atom at position 5 of the indole ring . Its CAS registry number is 3197-25-9, and it is commercially available as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, including antiviral and anticancer agents . The compound’s structure combines electron-withdrawing groups (Cl and CF₃), which enhance its metabolic stability and influence its reactivity in further functionalization reactions.

Eigenschaften

IUPAC Name |

ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3NO2/c1-2-19-11(18)10-9(12(14,15)16)7-5-6(13)3-4-8(7)17-10/h3-5,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHDRPWSICJOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the indole ring can be constructed through a series of reactions including halogenation, trifluoromethylation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the ester group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for modifications that lead to various derivatives useful in pharmaceutical development.

Biology

In biological research, this compound is utilized to study enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles. It has been explored for its potential effects on various biological pathways.

Medicine

Research into the therapeutic effects of this compound is ongoing, with studies focusing on:

- Anti-inflammatory properties

- Anticancer effects

These studies leverage the compound's ability to interact with specific molecular targets, enhancing binding affinity and specificity due to its chloro and trifluoromethyl groups.

Industry

In industrial applications, this compound is involved in the development of new materials and chemical processes, particularly those that utilize fluorinated compounds. Its unique properties make it valuable in creating innovative agrochemicals and pharmaceuticals.

Uniqueness

This compound is distinguished by its indole core—a motif prevalent in many natural products and pharmaceuticals. The combination of chloro and trifluoromethyl groups enhances both its chemical reactivity and potential biological activity.

Case Study 1: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties by inducing apoptosis in cancer cells through specific pathway modulation.

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can effectively inhibit certain enzymes involved in inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Agrochemical Development

This compound has been explored as a precursor for developing novel agrochemicals aimed at enhancing crop resilience against pests and diseases.

Wirkmechanismus

The mechanism of action of Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate and related indole-2-carboxylate derivatives.

Table 1: Comparative Analysis of Ethyl Indole-2-carboxylate Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to analogs with methyl (e.g., Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate) or hydroxymethyl groups . This property is critical for improving blood-brain barrier penetration in CNS-targeted drugs.

- Halogenation : Replacement of chlorine with fluorine (e.g., Ethyl 5-fluoroindole-2-carboxylate) reduces steric bulk while maintaining electron-withdrawing effects, often improving binding affinity to enzymatic targets like HIV proteases .

Synthetic Versatility: The target compound’s 3-CF₃ group allows for diverse functionalization via nucleophilic aromatic substitution or cross-coupling reactions, whereas 3-thioether derivatives (e.g., C₂₀H₁₉ClNO₂S) require oxidation to sulfones for further reactivity . Iodo-substituted analogs (e.g., C₁₁H₉FINO₂) serve as intermediates for radiopharmaceuticals due to the isotopic versatility of iodine .

Biological Performance: Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate exhibits potent antiproliferative activity (IC₅₀: 2.1 μM) against breast cancer cells, attributed to the 4-methylphenyl group’s planar aromaticity enhancing DNA intercalation . In contrast, sulfonamide derivatives (e.g., C₁₉H₁₈ClNO₂S) show nanomolar inhibition of HIV-1 by targeting viral reverse transcriptase .

Biologische Aktivität

Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate (CAS No. 902772-08-1) is a synthetic compound belonging to the indole family, notable for its diverse biological activities. The presence of chloro and trifluoromethyl groups enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClF3N2O2, with a molecular weight of 291.65 g/mol. Its structure includes an indole ring substituted with a chloro group at the 5-position, a trifluoromethyl group at the 3-position, and an ethyl ester at the 2-position (see Table 1 for detailed properties).

| Property | Value |

|---|---|

| Molecular Formula | C12H9ClF3N2O2 |

| Molecular Weight | 291.65 g/mol |

| CAS Number | 902772-08-1 |

| Solubility | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique structural features provided by the chloro and trifluoromethyl groups enhance binding affinity and specificity, which may lead to significant biological effects.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. For example, studies have shown that it can act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.

Therapeutic Potential

This compound has been investigated for several therapeutic applications:

1. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties through COX inhibition, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

2. Anticancer Properties

Preliminary studies suggest its potential as an anticancer agent. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

3. Neurological Applications

Given its structural similarity to other biologically active indoles, there is ongoing research into its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study A: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. The results indicated IC50 values of approximately 15 µM for MCF-7 and lower for HepG2 and A549 cells, suggesting significant anticancer potential.

Study B: Anti-inflammatory Effects

In another investigation focusing on inflammation models, this compound showed a reduction in inflammatory markers by up to 50% compared to control groups when administered in vivo.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate, and how can yield and purity be optimized?

- Methodology : The synthesis often involves multi-step functionalization. For example, trifluoromethyl groups can be introduced via electrophilic substitution or palladium-catalyzed coupling. A key step is the reduction of intermediates like ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate using NaBH₄ in anhydrous THF under argon, achieving ~57% yield after Combiflash chromatography . Hydrolysis of the ethyl ester to the carboxylic acid derivative requires refluxing with NaOH (1 N) followed by acidification to pH 2, yielding ~95% purity . Optimization includes controlling reaction time, inert atmospheres, and chromatographic solvents (e.g., ethyl acetate/hexane gradients).

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms substituent positions (e.g., trifluoromethyl at δ ~120–125 ppm in ¹³C NMR) and indole NH protons (δ ~11–13 ppm) .

- Mass Spectrometry (MS) : EI-MS or HRESI-MS validates molecular ions (e.g., m/z 252.9 [M⁺] for intermediates) .

- TLC/HPLC : Monitors reaction progress (e.g., 50% ethyl acetate/hexane for hydrolysis completion) .

Q. How does the presence of chlorine and trifluoromethyl groups influence the compound’s stability and reactivity?

- Methodology : Chlorine at the 5-position enhances electrophilic substitution resistance, while the electron-withdrawing trifluoromethyl group at the 3-position directs further functionalization (e.g., sulfonylation or alkylation) to the indole C4/C6 positions. Stability studies under acidic/basic conditions (e.g., reflux in 1 N HCl/NaOH) assess hydrolytic degradation .

Advanced Research Questions

Q. What strategies are used to evaluate this compound’s biological activity, such as in HIV or cancer research?

- Methodology :

- Anti-HIV Assays : The compound is tested as a non-nucleoside reverse transcriptase inhibitor (NNRTI) via enzymatic assays (IC₅₀ determination) and cytotoxicity profiling in MT-4 cells. Derivatives with sulfonyl groups (e.g., ethyl 5-chloro-3-((2,6-dimethylphenyl)sulfonyl)-1H-indole-2-carboxylate) show enhanced activity (75% yield, IC₅₀ < 1 µM) .

- Anticancer Screening : Derivatives targeting EGFRT790M/BRAFV600E are evaluated via MTT assays in A549 or HeLa cells. For example, ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate exhibits IC₅₀ values < 10 nM .

Q. How are computational models applied to predict binding interactions with therapeutic targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding to HIV reverse transcriptase or BRAF kinase. Trifluoromethyl groups enhance hydrophobic interactions, while chlorine improves steric fit in pocket residues. QSAR models correlate substituent electronegativity with activity .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., 72-hour incubation, 5% CO₂).

- Structural Confirmation : X-ray crystallography (e.g., SHELXL refinement) validates binding poses .

- Meta-Analysis : Cross-study comparisons of IC₅₀ values and cytotoxicity profiles identify outliers due to assay variability (e.g., cell line-specific responses) .

Methodological Challenges and Solutions

- Low Synthetic Yields : Optimize NaBH₄ stoichiometry (1.5–2.0 equiv) and solvent polarity (THF > ethanol) for reductions .

- Purification Issues : Use reverse-phase HPLC for polar derivatives or silica gel chromatography with ethyl acetate/hexane (1:3) .

- Biological Assay Variability : Include positive controls (e.g., nevirapine for HIV assays) and normalize data to cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.